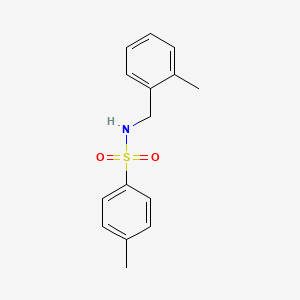
4-methyl-N-(2-methylbenzyl)benzenesulfonamide
Descripción general
Descripción
4-methyl-N-(2-methylbenzyl)benzenesulfonamide, also known as Methylbenzylsulfonamide (MBSA), is an organic compound that belongs to the sulfonamide family. It is a white crystalline powder that is soluble in water and organic solvents. MBSA has been widely used in scientific research due to its unique properties, including its ability to inhibit protein aggregation and its potential as a drug delivery agent.
Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
- A study by Pişkin et al. (2020) focused on synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. The synthesized compounds exhibited useful properties for photodynamic therapy in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield. This indicates the potential of benzenesulfonamide derivatives in photodynamic therapy applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anti-Enzymatic Agents
- Research by Abbasi et al. (2015) explored the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides. These compounds demonstrated potent antibacterial properties and moderate to weak enzyme inhibitory effects. The study highlights the potential of benzenesulfonamide derivatives as antibacterial agents (Abbasi et al., 2015).
Synthesis and Characterization for Various Applications
- A study by Naganagowda and Petsom (2011) detailed the synthesis of 4-amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. The structural characterization of this new compound was essential for further applications in scientific research (Naganagowda & Petsom, 2011).
Phytotoxic Activity
- Yoneyama et al. (1984) synthesized a series of N-benzylbenzenesulfonamides and tested their biological activities. Some derivatives, specifically N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide, showed active phytotoxic properties against barnyardgrass, indicating potential agricultural applications (Yoneyama et al., 1984).
Cytotoxicity and Tumor-Specificity
- Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives exhibited significant cytotoxic activities, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Propiedades
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)19(17,18)16-11-14-6-4-3-5-13(14)2/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYSMLJYTRMAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-N-(2-methyl-benzyl)-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)
![ethyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5886847.png)




![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)



![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)